Thieno(2,3-b)thiophene, 3-methyl-
Description
Contextualization of Thienothiophene Scaffolds in Modern Organic Chemistry and Materials Science
Thienothiophene scaffolds, which consist of two fused thiophene (B33073) rings, are a significant class of organic compounds. nih.govnih.gov These structures are fundamentally planar and electron-rich, making them exceptional candidates for integration into π-conjugated systems. nih.gov Their rigid structure and extended π-conjugation are highly desirable for tuning the electronic properties of organic materials. ekb.eg Consequently, thienothiophene derivatives are extensively utilized as building blocks for semiconductors, light-harvesting molecules, and electroluminescent substances. nih.govnih.gov They are key components in a variety of (opto)electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mst.edu The specific isomer, thieno[2,3-b]thiophene (B1266192), is noted for its stability and serves as an important intermediate in the synthesis of these advanced materials. nih.govnist.gov
Historical Trajectories and Evolution of Thieno(2,3-b)thiophene, 3-methyl- Research
The history of thienothiophenes dates back to the 19th century, with the parent thieno[2,3-b]thiophene being the first of its isomers to be isolated. nih.govnih.gov Early syntheses were often low-yielding, such as the reaction of citric acid with phosphorus pentasulfide. nih.gov Over time, more efficient synthetic routes involving the cyclization of substituted thiophenes were developed. nih.govnih.gov
Specific research focusing solely on 3-methylthieno[2,3-b]thiophene is less documented. However, a notable early characterization was reported in 1976 by Coustale, Guimon, et al., who determined the vertical ionization energy of the compound using photoelectron spectroscopy. ekb.eg This study provided fundamental data on the electronic structure of various thieno[2,3-b]thiophene derivatives, including the 3-methyl substituted version. Much of the subsequent research has involved using 3-methylthieno[2,3-b]thiophene as a synthon or intermediate for creating more complex molecules with specific electronic or biological functions, rather than studying the compound as the primary subject. researchgate.netresearchgate.net
Fundamental Structural Attributes and Electronic Features of Thieno(2,3-b)thiophene, 3-methyl- Relevance to Advanced Materials
The core structure of 3-methylthieno[2,3-b]thiophene is the planar, aromatic thieno[2,3-b]thiophene fused ring system. The addition of a methyl group at the 3-position introduces a small alkyl substituent which can influence the molecule's solubility and solid-state packing, which are critical parameters in the fabrication of organic electronic devices.
The key identifying properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆S₂ | ekb.egrsc.org |
| Molecular Weight | 154.253 g/mol | ekb.eg |
| CAS Number | 1723-34-8 | ekb.egrsc.org |
| Vertical Ionization Energy | 8.04 eV | ekb.eg |
The ionization energy is a crucial electronic parameter, as it relates to the energy of the Highest Occupied Molecular Orbital (HOMO). A value of 8.04 eV, determined via photoelectron spectroscopy, provides insight into the energy required to remove an electron from the molecule, which is fundamental to understanding its behavior as an electron-donating unit in charge-transfer processes relevant to semiconductor applications. ekb.eg The electronic properties of the broader thienothiophene class, such as having a low HOMO-LUMO energy gap, contribute to their high reactivity and utility in materials science. rsc.org
Scope and Research Objectives for Comprehensive Investigations into Thieno(2,3-b)thiophene, 3-methyl-
While comprehensive investigations focused exclusively on 3-methylthieno[2,3-b]thiophene are not widespread, its role as a precursor defines the primary objective of its use in research. The main goals for utilizing this compound include:
Synthesis of Novel Derivatives: It serves as a starting material or intermediate for constructing more complex heterocyclic systems. For example, it has been used in the synthesis of bis-heterocycles and other derivatives with potential biological or material applications. researchgate.netresearchgate.net
Development of Functional Materials: The ultimate goal of research involving this compound is often the creation of new materials for organic electronics. This includes the development of p-type organic semiconductors for transistors or donor materials for solar cells, where the thienothiophene core is a well-established and favorable component. mst.edu
Structure
3D Structure
Properties
CAS No. |
1723-34-8 |
|---|---|
Molecular Formula |
C7H6S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
4-methylthieno[2,3-b]thiophene |
InChI |
InChI=1S/C7H6S2/c1-5-4-9-7-6(5)2-3-8-7/h2-4H,1H3 |
InChI Key |
WXWSIAKSWKGSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CS2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Thieno 2,3 B Thiophene, 3 Methyl
Quantum Chemical Analysis of Thieno(2,3-b)thiophene, 3-methyl- Electronic Structure
Quantum chemical methods are powerful tools for elucidating the electronic properties that govern the performance of organic semiconductor materials. For 3-methylthieno[2,3-b]thiophene, these computational approaches offer a detailed understanding of its molecular orbitals, excited states, and charge distribution, which are critical for its potential applications in electronic devices.
Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO) and Energy Levels of Thieno(2,3-b)thiophene, 3-methyl-
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic behavior of 3-methylthieno[2,3-b]thiophene. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the material. mdpi.com
Theoretical studies on related thieno[2,3-b]thiophene (B1266192) derivatives show that the HOMO is typically distributed across the fused thiophene (B33073) core, indicating a delocalized π-electron system. e3s-conferences.orgresearchgate.net The introduction of a methyl group, an electron-donating substituent, at the 3-position is expected to raise the HOMO energy level of the thieno[2,3-b]thiophene core. This, in turn, would lead to a smaller HOMO-LUMO gap, potentially shifting the absorption spectrum to longer wavelengths. DFT calculations can precisely quantify these effects and provide a detailed map of the molecular orbitals. dergipark.org.trresearchgate.net
Table 1: Calculated HOMO-LUMO Energies for a Related Thieno[3,2-b]thiophene (B52689) Derivative (TTBM)
| Parameter | Energy (eV) |
| E_HOMO | -6.01 |
| E_LUMO | -2.86 |
| Energy Gap | 3.15 |
Data sourced from DFT calculations on a thieno[3,2-b]thiophene derivative, providing an illustrative example of typical energy levels. dergipark.org.tr
Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited States and Optoelectronic Properties of Thieno(2,3-b)thiophene, 3-methyl-
To understand the optical properties of 3-methylthieno[2,3-b]thiophene, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-visible spectrum. dergipark.org.tr By simulating the absorption spectrum, researchers can predict the wavelengths of light the molecule will absorb most strongly.
For thieno[2,3-b]thiophene systems, the primary electronic transitions are typically π → π* transitions, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. rsc.orgresearchgate.net The methyl group in 3-methylthieno[2,3-b]thiophene can influence these transitions, potentially causing a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov TD-DFT calculations can provide detailed insights into the nature of these excited states, including their energies and the orbitals involved in the transitions, which is crucial for designing materials for specific optoelectronic applications such as organic solar cells and light-emitting diodes. nih.govresearchgate.net
Analysis of Charge Density Distribution and Reorganization Energies in Thieno(2,3-b)thiophene, 3-methyl-
The distribution of electron density within the 3-methylthieno[2,3-b]thiophene molecule is fundamental to its electronic function. The fused thiophene rings create a planar structure with a delocalized π-system, which is conducive to charge transport. evitachem.com The methyl group can subtly alter this charge distribution.
Reorganization energy is a critical parameter that influences the charge transport properties of a material. It represents the energy required for the molecule and its surrounding environment to structurally relax after a charge is added or removed. A lower reorganization energy generally leads to higher charge mobility. Computational methods can be used to calculate the reorganization energies for both holes (λh) and electrons (λe). nih.govnih.gov For thieno[2,3-b]thiophene-based materials, the rigid and planar structure of the fused rings helps to minimize the reorganization energy, making them promising candidates for high-performance organic field-effect transistors (OFETs). researchgate.net The impact of the methyl group on the reorganization energy can be systematically investigated through these computational models.
Molecular Modeling and Dynamics Simulations for Thieno(2,3-b)thiophene, 3-methyl- Aggregation and Intermolecular Interactions
The performance of organic electronic devices is not only determined by the properties of individual molecules but also by how these molecules arrange themselves in the solid state. Molecular modeling and dynamics simulations are powerful tools to predict the aggregation behavior and intermolecular interactions of 3-methylthieno[2,3-b]thiophene. rsc.org
Prediction of Reactivity and Reaction Pathways of Thieno(2,3-b)thiophene, 3-methyl- through Computational Methods
Computational methods can be employed to predict the reactivity of 3-methylthieno[2,3-b]thiophene and to explore potential reaction pathways for its synthesis and derivatization. DFT calculations can identify the most reactive sites within the molecule by analyzing the distribution of electron density and the Fukui functions, which indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. nih.gov
For instance, understanding the reactivity of the different positions on the thiophene rings is crucial for designing synthetic routes to create more complex molecules based on the 3-methylthieno[2,3-b]thiophene core. ekb.eg Computational chemistry can be used to model the transition states and reaction energies of various chemical transformations, helping to predict the feasibility and outcome of a reaction before it is attempted in the laboratory. This predictive capability can significantly accelerate the discovery and development of new materials.
Rational Design Principles for Thieno(2,3-b)thiophene, 3-methyl- Based Materials via In Silico Approaches
The insights gained from the theoretical and computational investigations described above form the basis for the rational design of new materials derived from 3-methylthieno[2,3-b]thiophene. By systematically modifying the molecular structure in silico (on a computer) and calculating the resulting electronic and optical properties, researchers can screen a large number of potential candidate molecules without the need for time-consuming and expensive laboratory synthesis. nih.govacs.org
For example, by adding different electron-donating or electron-withdrawing groups to the thieno[2,3-b]thiophene backbone, it is possible to fine-tune the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the absorption spectrum. nih.govnih.gov This allows for the design of materials with properties specifically tailored for applications such as donor or acceptor materials in organic solar cells, active layers in OFETs, or emitters in OLEDs. nih.gov This computational-driven approach, often referred to as inverse design, is becoming increasingly important in the field of materials science for accelerating the development of next-generation organic electronic devices. nih.govnih.gov
Advanced Spectroscopic and Mechanistic Characterization of Thieno 2,3 B Thiophene, 3 Methyl
Elucidation of Electronic Transitions and Optoelectronic Properties in Thieno(2,3-b)thiophene, 3-methyl- by Advanced UV-Vis and Fluorescence Spectroscopy
The electronic absorption and emission properties of thieno(2,3-b)thiophene derivatives are central to their application in optoelectronic devices. UV-Vis spectroscopy reveals the electronic transitions within the molecule, while fluorescence spectroscopy provides insights into the excited state dynamics.
For polymers based on 3-substituted thieno(2,3-b)thiophenes, the introduction of different aryl groups at the 3-position leads to significant shifts in the UV-Vis absorption spectra. For instance, polymers incorporating phenyl, methoxyphenyl, and nitrophenyl groups at this position exhibit bathochromic (red) shifts in their absorption maxima compared to the monomers, with shifts of up to 203 nm observed for polymers with a nitro-substituent. researchgate.net This indicates a significant extension of the π-conjugation in the polymeric form. The optical band gap of these polymers varies depending on the substituent, with a phenyl-substituted polymer showing a band gap of 2.18 eV, while a dimethylamino-substituted polymer has a larger band gap of 2.65 eV. researchgate.net
In a study of poly(3-methylthiophene) thin films, the UV-Visible absorption spectrum showed a broad peak, with an increase in the absorption coefficient with wavelength. researchgate.net This broadening is indicative of increased conjugation within the polymer structure. researchgate.net The dominating charge carriers in poly(3-methylthiophene) have been identified as polarons and bipolarons. researchgate.net
Fluorescence spectroscopy of thienothiophene-based materials is also highly dependent on their molecular structure and environment. For example, crystalline thieno[3,2-b]thiophene-dioxide-diyl bridged molecular gyrotops exhibit solid-state fluorescence. rsc.org The fluorescence quantum yield in these systems is sensitive to the length of alkyl chains, which influences the rotational dynamics of the fluorophore within the crystalline lattice. rsc.org A decrease in fluorescence intensity was observed with increasing alkyl chain length, highlighting the impact of molecular dynamics on the emissive properties. rsc.org
Table 1: Optical Properties of Substituted Poly(thieno[2,3-b]thiophene)s
| Substituent at 3-position | Optical Band Gap (eV) |
| Phenyl | 2.18 researchgate.net |
| N,N-dimethylaniline | 2.65 researchgate.net |
Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions and Conformations of Thieno(2,3-b)thiophene, 3-methyl-
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for investigating the structural and conformational properties of molecules like 3-methylthieno(2,3-b)thiophene. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.
In studies of related thiophene (B33073) compounds, FT-IR and Raman spectroscopy have been instrumental. For 2-thiophene carboxylic acid, C-S stretching vibrations were identified in the experimental FT-IR and FT-Raman spectra at 647 cm⁻¹ and 637 cm⁻¹, respectively, which showed good agreement with theoretical calculations. iosrjournals.org Ring vibrations, specifically C-C stretching, were observed in the FT-IR spectrum at 1528 cm⁻¹ and 1352 cm⁻¹, and in the FT-Raman spectrum at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹. iosrjournals.org
For the parent thieno[2,3-b]thiophene (B1266192) molecule, theoretical calculations have been used to assign vibrational modes. These assignments provide a foundation for understanding the spectra of its derivatives. Small changes in the wavenumbers of these modes upon substitution, such as with a methyl group, can be attributed to changes in the force constants and reduced mass, reflecting the mixing of ring and substituent group vibrations. iosrjournals.org
Raman spectroscopy has also been employed to probe π-electron delocalization in the ground electronic state of thieno[3,4-b]thiophene-based materials. acs.org The evolution of C=C/C-C alternating bonds towards a more quinoidized or conjugated path can be experimentally confirmed by changes in the Raman spectra. acs.org Similar analyses can be applied to 3-methylthieno(2,3-b)thiophene to understand how the methyl group influences the electronic distribution and conjugation within the thienothiophene core.
Table 2: Key Vibrational Modes in Thiophene-based Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) (Technique) | Reference |
| C-S Stretch | 647 (FT-IR), 637 (FT-Raman) | iosrjournals.org |
| C-C Stretch | 1528, 1352 (FT-IR) | iosrjournals.org |
| C-C Stretch | 1530, 1413, 1354 (FT-Raman) | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Mechanistic Analysis of Thieno(2,3-b)thiophene, 3-methyl- Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of thieno(2,3-b)thiophene, ¹H and ¹³C NMR are routinely used to confirm their synthesis and purity.
In more complex systems, such as 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester, both ¹H and ¹³C NMR were used to determine the molecular structure. scirp.org Furthermore, advanced NMR techniques like ¹H-¹⁹F heteronuclear Overhauser spectroscopy (HOESY) have been used to establish the stereochemistry of major and minor conformers in complex molecules, which can be invaluable for understanding reaction mechanisms and conformational preferences. nih.gov Such techniques could be applied to study the conformational dynamics of substituted thieno(2,3-b)thiophenes.
The assignment of geometrical isomers can sometimes be challenging with NMR alone due to narrow chemical shift ranges. rsc.orgresearchgate.net In such cases, combining NMR data with other techniques like UV-Vis spectroscopy and X-ray crystallography provides a more reliable assignment of stereochemistry. rsc.orgresearchgate.net
X-ray Crystallography and Solid-State Characterization of Thieno(2,3-b)thiophene, 3-methyl- Packing Structures and Crystal Polymorphism
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, which is critical for understanding and predicting the electronic properties of organic semiconductor materials. The packing structure influences intermolecular interactions and charge transport pathways.
While the crystal structure of 3-methylthieno(2,3-b)thiophene itself is not detailed in the search results, studies on related compounds highlight the importance of this technique. For benzothieno[2,3-b]thiophene derivatives, X-ray crystallography revealed that adjacent molecules in the crystal lattice are shifted, resulting in approximately one-third intermolecular π-overlap. rsc.org This packing arrangement is crucial for their performance in organic field-effect transistors (OFETs). rsc.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in thiophene-containing molecules. For example, di(thiophen-3-yl) ketone has been shown to exhibit at least two polymorphic forms with different molecular assemblies. nih.gov These polymorphs can have different stabilities and physical properties. The investigation of potential polymorphism in 3-methylthieno(2,3-b)thiophene would be essential for controlling its properties in solid-state applications.
In the crystal structure of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene, molecules were found to stack in a classic herringbone pattern. nih.gov The structure revealed multiple intermolecular interactions, including S···S, S···C, and C–H···π contacts, which stabilize the crystal packing. nih.gov Similar interactions would be expected to play a significant role in the solid-state structure of 3-methylthieno(2,3-b)thiophene.
Table 3: Intermolecular Interactions in Thienothiophene-based Crystals
| Interaction Type | Observed Distance (Å) | Compound | Reference |
| S···S | 3.470 | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | nih.gov |
| S···C | 3.304 - 3.394 | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | nih.gov |
| C–H···π | 2.763 - 2.890 | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | nih.gov |
| π–π stacking | 3.946 (centroid···centroid) | di(thiophen-3-yl) ketone | nih.gov |
Photoelectron Spectroscopy (UPS, XPS) for Delving into the Electronic States of Thieno(2,3-b)thiophene, 3-methyl-
Photoelectron spectroscopy (PES), which includes Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a powerful surface-sensitive technique used to investigate the electronic structure of materials. UPS probes the valence band region, providing information about the highest occupied molecular orbital (HOMO) energy level and ionization potential, while XPS provides information on elemental composition and chemical states.
For poly(3-methylthiophene) films, XPS and UPS have been used to characterize the electronic structure in both doped and undoped states. researchgate.net These studies revealed that the addition of a PF₆⁻ anion as a dopant causes structural disorder and interacts with the highest occupied non-bonding lone pair orbital of the polymer. researchgate.net XPS can also reveal chemical changes, such as those involved in electrochemical processes. researchgate.net
In a study of poly-3-hexyl-thiophene (P3HT), another related polymer, UPS and XPS were used to compare annealed and unannealed samples. ntu.edu.sg Annealed P3HT showed a larger number of electrons in the low binding energy region and a lower ionization energy, indicating a more ordered structure with enhanced conjugation. ntu.edu.sg XPS measurements on P3HT revealed a dominant π → π* transition. ntu.edu.sg
The HOMO energy level of thienothiophene derivatives can be determined using UPS. For example, the HOMO level of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene was determined to be -5.2 eV. nih.gov The vertical ionization energy of the isomeric 2-methylthieno[2,3-b]thiophene (B13036377) has been measured by PES to be 8.12 eV. nist.gov XPS spectra of thiophene on a gold substrate show sulfur signals in the 160 to 170 eV region. researchgate.net These techniques would be directly applicable to 3-methylthieno(2,3-b)thiophene to determine its key electronic parameters, which are crucial for designing and understanding its behavior in electronic devices.
Table 4: Electronic Properties of Thiophene Derivatives from Photoelectron Spectroscopy
| Compound/Derivative | Property | Value (eV) | Technique | Reference |
| 2-Methylthieno[2,3-b]thiophene | Vertical Ionization Energy | 8.12 | PES | nist.gov |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | HOMO Energy Level | -5.2 | UPS | nih.gov |
| Thiophene on Au | S2p Binding Energy | 160 - 170 | XPS | researchgate.net |
Reactivity, Functionalization, and Derivatization Strategies for Thieno 2,3 B Thiophene, 3 Methyl
Electrophilic Aromatic Substitution Reactions of Thieno(2,3-b)thiophene, 3-methyl- and its Regioselectivity
The thieno[2,3-b]thiophene (B1266192) scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. evitachem.comresearchgate.net The presence of the methyl group at the 3-position influences the regioselectivity of these reactions. In general, electrophilic attack on the parent thieno[2,3-b]thiophene molecule preferentially occurs at the α-carbon atoms (positions 2 and 5) over the β-carbon atoms. researchgate.net
For 3-substituted thiophenes, the directing effect of the substituent plays a crucial role. Formylation of 3-methylthiophene (B123197), a related single-ring system, has been studied to understand regioselectivity. Vilsmeier formylation of 3-substituted thiophenes can be optimized to yield either the 2-isomer or the 5-isomer depending on the steric bulk of the Vilsmeier reagent. researchgate.net Smaller reagents favor substitution at the 2-position, while larger, planar aromatic Vilsmeier reagents favor the 5-position. researchgate.net
In the context of 3-methylthieno[2,3-b]thiophene, the position most activated for electrophilic formylation is still a key area of investigation. Despite potential steric hindrance from the methyl group, the electronic effects of the fused ring system and the substituent combine to direct incoming electrophiles. researchgate.net
| Reactant | Reagent | Product(s) | Notes |
| 3-Methylthiophene | N-formylpyrrolidine | 2-formyl-3-methylthiophene (major) | Ratio of 2-formyl to 5-formyl is 11:1. researchgate.net |
| 3-Methylthiophene | MeOCHCl2:TiCl4 | 2-formyl-3-methylthiophene (major) | Ratio of 2-formyl to 5-formyl can be up to 46:1, but in lower yield. researchgate.net |
| 3-Methylthiophene | N-formylindoline:(COCl)2 | 5-formyl-3-methylthiophene (major) | Ratio of 2-formyl to 5-formyl is 1:1.5. researchgate.net |
Nucleophilic Additions and Substitutions on Thieno(2,3-b)thiophene, 3-methyl- Scaffolds
While the electron-rich nature of the thieno[2,3-b]thiophene ring system makes it more prone to electrophilic attack, nucleophilic substitution reactions can occur, particularly on derivatives bearing leaving groups. For instance, a copper-promoted nucleophilic substitution has been used to prepare 3'-methoxy-2,2':5',2''-terthiophene from 3'-iodo-2,2':5',2''-terthiophene. clockss.org
The introduction of electron-withdrawing groups onto the thieno[2,3-b]thiophene core can facilitate nucleophilic attack. The reactivity of the scaffold towards nucleophiles is an area of ongoing research, with potential applications in the synthesis of complex derivatives.
Cross-Coupling Reactions (e.g., Suzuki, Stille) with Thieno(2,3-b)thiophene, 3-methyl- Derived Halides
Halogenated derivatives of 3-methylthieno[2,3-b]thiophene are valuable precursors for cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex architectures. Both Suzuki-Miyaura and Stille cross-coupling reactions are widely employed for this purpose. researchgate.netnih.gov
For example, the Suzuki coupling of 2,5-dibromothieno[3,2-b]thiophene (B1273552) with arylboronic acids has been used to synthesize derivatives with phenyl end-caps. nih.gov Similarly, Stille cross-coupling reactions between brominated thieno[3,2-b]thiophenes and organotin reagents are effective for creating new C-C bonds. nih.govacs.org These reactions are typically catalyzed by palladium complexes. researchgate.netnih.gov The choice between Suzuki and Stille coupling can sometimes be dictated by the stability of the required organometallic precursor; for instance, some thiophene (B33073) boronic acids can be unstable, making the Stille coupling a more viable option. nih.gov
| Thiophene Derivative | Coupling Partner | Reaction Type | Catalyst | Product |
| 2,5-dibromothieno[3,2-b]thiophene | Tributyl(thien-2-yl)stannane | Stille | Not specified | 2,5-di(thien-2-yl)thieno[3,2-b]thiophene. acs.org |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Suzuki | Pd(PPh3)4 | 2,5-bis(5'-(4-dodecylphenyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene. nih.gov |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Suzuki | Pd(PPh3)4 | 2,5-bis(5'-(4-(trifluoromethyl)phenyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene. nih.gov |
Regioselective Functionalization of Thieno(2,3-b)thiophene, 3-methyl- via Metalation and C-H Activation
Metalation, particularly lithiation, followed by quenching with an electrophile is a powerful strategy for the regioselective functionalization of thiophene derivatives. researchgate.net For 3-alkylthiophenes, lithiation with butyllithium (B86547) typically occurs at the 2-position. researchgate.net This approach provides a complementary method to electrophilic substitution for introducing functional groups at specific positions.
Direct C-H activation is an increasingly important and atom-economical method for functionalizing heteroaromatic compounds. This strategy avoids the pre-functionalization steps (e.g., halogenation or metalation) often required for traditional cross-coupling reactions. While specific examples for 3-methylthieno[2,3-b]thiophene are not detailed in the provided search results, the general principles of C-H activation are applicable to this system.
Oxidation and Reduction Chemistry of Thieno(2,3-b)thiophene, 3-methyl-
The thieno[2,3-b]thiophene core is generally stable under ambient conditions but can undergo degradation in the presence of strong oxidizing agents. evitachem.com The methyl group of 3-methylthiophene can be oxidized to a carboxylic acid using reagents like sodium dichromate at high temperatures. psu.edu This suggests that the methyl group on 3-methylthieno[2,3-b]thiophene could be similarly oxidized to introduce a carboxylic acid functionality.
The fused thiophene rings themselves can also be subject to oxidation. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite (B82951) leads to an oxidative dimerization, demonstrating that the thieno[2,3-b] core can participate in complex redox reactions. nih.gov The specific products of such reactions can be highly dependent on the solvent and other reaction conditions. nih.gov
Reduction of the thiophene ring is also possible. For example, 2- or 3-alkenylthiophenes can be reduced to the corresponding alkylthiophenes using triethylsilane and trifluoroacetic acid. researchgate.net
Polymerization and Oligomerization Mechanisms Involving Thieno(2,3-b)thiophene, 3-methyl- Monomers
Thieno[2,3-b]thiophene and its derivatives are important building blocks for conducting polymers and oligomers used in organic electronics. acs.orgresearchgate.net Polymerization can be achieved through various cross-coupling reactions, such as Stille and Suzuki couplings, which link monomeric units together. jcu.edu.aumdpi.com For instance, Stille polymerization has been used to synthesize copolymers of a 3-alkylthieno[3,2-b]thiophene derivative with other aromatic units. mdpi.com
The properties of the resulting polymers, such as their electronic absorption and charge transport characteristics, are highly dependent on the structure of the monomer and the nature of the linkages. acs.orgpsu.edu The introduction of a methyl group at the 3-position of the thieno[2,3-b]thiophene monomer would be expected to influence the polymer's solubility, morphology, and electronic properties.
Oligomers of thieno[3,2-b]thiophene (B52689) have been synthesized and studied for their potential as p-type organic semiconductors. psu.edu These oligomers often feature alternating thieno[3,2-b]thiophene and other aromatic units, and their synthesis frequently relies on Suzuki cross-coupling reactions. psu.edu
Advanced Applications of Thieno 2,3 B Thiophene, 3 Methyl in Materials Science and Engineering
Thieno(2,3-b)thiophene, 3-methyl- in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
The thieno[2,3-b]thiophene (B1266192) core is a versatile component in the design of photoactive and charge-transporting materials for OPVs and OFETs. nih.govnih.gov Its derivatives have been successfully incorporated into both polymer and small molecule-based devices. The methyl group in the 3-position can enhance solubility and influence the molecular packing in the solid state, which are critical factors for device fabrication and performance.
Conjugated polymers based on thienothiophene units are extensively used as electron donor materials in OPV devices. The design strategy often involves creating a donor-acceptor (D-A) type copolymer to achieve a low bandgap and broad absorption of the solar spectrum. In such polymers, the thieno[2,3-b]thiophene moiety can act as a donor unit or as part of a larger fused donor system.
The synthesis of such polymers typically involves metal-catalyzed cross-coupling reactions, like Stille or Suzuki polymerization. mdpi.comresearchgate.net For a polymer incorporating Thieno(2,3-b)thiophene, 3-methyl-, the synthesis would first require the preparation of a di-functionalized monomer, for example, a di-bromo or di-stannyl derivative of 3-methylthieno[2,3-b]thiophene. This monomer would then be copolymerized with a suitable acceptor comonomer. The presence of the 2-octyldodecyl side chain on a thieno[3,2-b]thiophene (B52689) π-bridge in the polymer PTT-ODTTBT, for instance, led to improved crystallinity and a power conversion efficiency (PCE) of 7.05%. mdpi.com Similarly, the 3-methyl group is expected to improve the solubility of the resulting polymer in common organic solvents, facilitating solution-based processing techniques like spin-coating.
The electronic properties of the polymer are influenced by the electron-donating nature of the alkyl-substituted thienothiophene unit. The methyl group, being a weak electron-donating group, can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This must be carefully balanced with the acceptor unit to ensure efficient charge separation at the donor-acceptor interface.
Table 1: Performance of OPV Devices Based on Thienothiophene-Containing Polymers
Small molecules with well-defined structures are advantageous for establishing clear structure-property relationships in OFETs. acs.org The thieno[2,3-b]thiophene core is an attractive component for p-type organic semiconductors due to its potential for high charge carrier mobility. rsc.org The fusion of thiophene (B33073) rings creates a rigid and planar molecular structure that promotes intermolecular π-orbital overlap, which is essential for efficient charge transport in the solid state. nih.gov
The architecture of OFET materials based on Thieno(2,3-b)thiophene, 3-methyl- would likely involve extending the π-conjugated system by attaching aromatic groups to the core. The synthesis of such molecules can be achieved through methods like Stille or Suzuki coupling reactions. rsc.org For example, derivatives of benzo[b]thieno[2,3-d]thiophene, a related fused system, have been synthesized and used as the semiconductor layer in OFETs, showing p-channel behavior with hole mobilities up to 0.005 cm²/Vs. mdpi.com The introduction of a methyl group can influence the crystal packing, potentially leading to a favorable arrangement for charge transport. However, it can also disrupt dense packing, a factor that requires careful molecular design. Research on dialkyl-substituted nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives has shown that they can yield solution-processed OFETs with mobilities exceeding 1.0 cm²/Vs. nih.gov
Table 2: Performance of OFETs Based on Thienothiophene Derivatives
In devices like perovskite solar cells (PSCs), the hole transport material (HTM) plays a crucial role in extracting and transporting holes from the perovskite layer to the electrode. Thienothiophene-based molecules have emerged as promising HTMs. frontiersin.orgfrontiersin.org Their rigid structure and appropriate energy levels allow for efficient hole extraction and high hole mobility.
Derivatives of the isomeric thieno[3,2-b]thiophene have been synthesized and incorporated into PSCs, demonstrating remarkable performance. researchgate.netnih.gov For example, an HTM based on a thieno[3,2-b]thiophene core (TbT-3) achieved a power conversion efficiency exceeding 18%, slightly higher than the benchmark spiro-OMeTAD. nih.govscite.ai The design of these HTMs often involves a central thienothiophene core functionalized with electron-donating triphenylamine (B166846) units. researchgate.netfrontiersin.org A Thieno(2,3-b)thiophene, 3-methyl- based HTM would be expected to have a suitable HOMO level for alignment with the valence band of the perovskite absorber. The methyl group could contribute to better film formation and coverage of the perovskite layer, which is critical for preventing charge recombination and achieving high device efficiency.
Thieno(2,3-b)thiophene, 3-methyl- as a Core Unit in Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices
The rigid and planar structure of the thieno[2,3-b]thiophene unit makes it a candidate for inclusion in materials for OLEDs and electrochromic devices. acs.orgfrontiersin.org In OLEDs, such materials can be part of the emissive layer or the charge-transport layers. The isomeric thieno[3,2-b]thiophene has been investigated for these applications. researchgate.net The introduction of a methyl group could be used to tune the emission color and improve the quantum efficiency of OLEDs by modifying the molecular packing and electronic properties.
In electrochromic devices, materials change their color in response to an applied voltage. Polymers based on thieno[3,2-b]thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and show distinct color changes between their neutral and oxidized states. rsc.org A polymer incorporating Thieno(2,3-b)thiophene, 3-methyl- could exhibit unique electrochromic properties. The methyl group's electronic influence might alter the polymer's bandgap and the stability of its oxidized (quinoid) form, thereby affecting the switching speed, coloration efficiency, and color contrast of the device. rsc.org
Sensing Applications of Thieno(2,3-b)thiophene, 3-methyl- Derivatives
The electron-rich nature of the thieno[2,3-b]thiophene core makes it suitable for applications in chemical and biological sensors. The interaction of the π-system with analytes can lead to detectable changes in optical or electrical properties.
Derivatives of thieno[2,3-b]thiophene have shown potential in biological applications. For instance, a series of novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) were synthesized using microwave assistance and evaluated for their biological activity. nih.gov Some of these compounds exhibited significant cytotoxicity against cancer cell lines and acted as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Specifically, one derivative showed potent inhibition of both wild-type EGFR and its T790M mutant, with IC₅₀ values of 0.28 µM and 5.02 µM, respectively. nih.gov These findings highlight the potential of the thieno[2,3-b]thiophene scaffold in developing targeted therapeutic agents, which is a key aspect of advanced biosensors and diagnostics.
Furthermore, these derivatives were also found to possess antioxidant properties, as demonstrated by their ability to scavenge the ABTS radical cation. nih.gov This dual functionality—kinase inhibition and antioxidant activity—makes the thieno[2,3-b]thiophene core a promising platform for developing multifunctional biomedical materials. The PASS INET prediction tool has also suggested high biological activity potential for various thieno[2,3-b]thiophene derivatives, including as oxidoreductase inhibitors and chemosensitizers. ekb.eg The incorporation of a 3-methyl group could be explored to modulate the specificity and potency of these biological interactions.
Catalytic Applications of Thieno(2,3-b)thiophene, 3-methyl- Derived Ligands and Organocatalysts
While 3-methylthieno[2,3-b]thiophene is not typically used as a catalyst in its own right, its derivatives have emerged as significant ligands in the field of catalysis. The rigid, electron-rich thieno[2,3-b]thiophene core can be functionalized to create ligands that coordinate with metal centers, forming catalysts for a variety of organic reactions. The electronic properties of this scaffold play a crucial role in modulating the catalytic activity of the metallic center.
In the realm of organocatalysis, where small organic molecules act as catalysts, derivatives of 3-methylthieno[2,3-b]thiophene hold potential. By introducing acidic or basic moieties onto the thieno[2,3-b]thiophene framework, it is theoretically possible to design organocatalysts for reactions such as Michael additions or aldol (B89426) condensations.
Supramolecular Assemblies and Self-Healing Materials Incorporating Thieno(2,3-b)thiophene, 3-methyl-
The planar and aromatic structure of the thieno[2,3-b]thiophene unit makes it a valuable component for constructing supramolecular assemblies. These complex structures are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The addition of a methyl group at the 3-position can influence the intermolecular packing and interactions within these assemblies.
Researchers have successfully designed and synthesized a range of supramolecular structures utilizing thieno[2,3-b]thiophene derivatives. For instance, attaching recognition units such as crown ethers or hydrogen-bonding motifs to the thieno[2,3-b]thiophene core can guide the self-assembly of molecules into well-defined architectures like liquid crystals, nanofibers, and gels. These organized structures can display interesting electronic and photophysical properties arising from the ordered arrangement of the thieno[2,3-b]thiophene units.
The incorporation of thieno[2,3-b]thiophene derivatives into polymer matrices is a promising strategy for creating self-healing materials. This application leverages the reversible nature of the non-covalent bonds that maintain the supramolecular structure. Upon damage, these bonds can break and then reform under external stimuli like heat or light, restoring the material's integrity. The π-π stacking interactions between the thieno[2,3-b]thiophene units are a key contributor to this healing process. nih.gov Metallo-supramolecular polymers based on thieno[3,2-b]thiophene have been synthesized and studied for their electrochromic properties, demonstrating the versatility of this core structure in advanced materials. nih.gov
Table 1: Examples of Supramolecular Assemblies Based on Thieno[3,2-b]thiophene Derivatives
| Unimer Linker | Polymer | Key Properties | Potential Application |
| None (Tt) | Fe-Tt | High optical contrast, high coloration efficiency (641 cm²/C), fast optical response | Electrochromic devices |
| Ethynediyl (TtE) | Fe-TtE | - | Electrochromic devices |
| 1,4-Phenylene (TtPh) | Fe-TtPh | - | Electrochromic devices |
| 2,2'-Bithiophene-5,5'-diyl (TtB) | Fe-TtB | Intense absorption in the NIR region (~1045 nm) | Electrochromic devices |
This table is based on research on thieno[3,2-b]thiophene, a closely related isomer, as a proxy for the potential of thieno[2,3-b]thiophene derivatives. nih.gov
Integration of Thieno(2,3-b)thiophene, 3-methyl- in Metal-Organic Frameworks (MOFs) for Advanced Functionalities
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The properties of MOFs can be finely tuned by selecting appropriate metal and organic components. nih.gov Thieno[2,3-b]thiophene derivatives, including 3-methylthieno[2,3-b]thiophene, when functionalized with coordinating groups like carboxylates or pyridyls, can act as the organic linkers in MOF synthesis. unito.it
The inclusion of thieno[2,3-b]thiophene-based linkers can bestow unique and advantageous properties to the resulting MOFs. The electron-rich nature of the thieno[2,3-b]thiophene core can enhance the electrical conductivity of the MOF, making it a candidate for applications in electronics and chemical sensing. frontiersin.org Furthermore, the specific shape and size of the thieno[2,3-b]thiophene linker can define the porosity and the chemical environment within the pores of the MOF. This is a critical factor for applications such as gas storage and separation. unito.it
Table 2: Potential Functionalities of MOFs Incorporating Thieno[2,3-b]thiophene Derivatives
| Property | Influence of Thieno[2,3-b]thiophene Linker | Potential Application |
| Porosity | The rigid and planar structure of the linker can create well-defined channels and pores. | Gas storage and separation |
| Electronic Properties | The electron-rich sulfur-containing heterocycle can enhance electrical conductivity. | Sensors, electronic devices |
| Catalytic Activity | The thieno[2,3-b]thiophene core can be functionalized to create active catalytic sites within the MOF. | Heterogeneous catalysis |
| Photophysical Properties | The aromatic system can absorb and emit light, leading to applications in luminescence and sensing. | Luminescent sensors, photocatalysis |
Emerging Research Directions and Future Perspectives for Thieno 2,3 B Thiophene, 3 Methyl Chemistry
Integration of Thieno(2,3-b)thiophene, 3-methyl- into Novel Functional Systems
The unique fused bicyclic structure of thieno[2,3-b]thiophene (B1266192), 3-methyl-, featuring two sulfur-containing aromatic rings, imparts favorable electronic characteristics that make it a compelling building block for a variety of functional systems. evitachem.com Its electron-rich nature and rigid, planar structure are advantageous for creating materials with efficient charge transport properties. ossila.comnih.gov
One of the primary areas of integration is in the development of organic semiconductors . The thieno[2,3-b]thiophene core is a known component in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. evitachem.comossila.com The introduction of the 3-methyl group can influence the molecular packing in the solid state, a critical factor for charge mobility. Researchers are actively exploring how this substituent affects the intermolecular interactions and, consequently, the performance of these electronic devices.
Another promising avenue is the incorporation of thieno[2,3-b]thiophene, 3-methyl- into conductive polymers . By polymerizing this monomer or copolymerizing it with other aromatic units, materials with tailored electronic and optical properties can be synthesized. These polymers could find applications in areas such as flexible electronics, sensors, and electrochromic devices.
Furthermore, the distinct electronic properties of this compound make it a candidate for use in fluorescent probes and sensors . The thieno[2,3-b]thiophene scaffold can serve as a core for creating molecules that exhibit changes in their fluorescence upon interaction with specific analytes, opening up possibilities in chemical and biological sensing.
Challenges and Opportunities in Scalable Synthesis of Thieno(2,3-b)thiophene, 3-methyl- Analogues
While the potential applications of thieno[2,3-b]thiophene, 3-methyl- are vast, the ability to produce it and its analogues on a larger scale presents both challenges and opportunities. The synthesis of thieno[2,3-b]thiophene derivatives often involves multi-step procedures. evitachem.com
Challenges:
Regioselectivity: Achieving specific substitution patterns on the thieno[2,3-b]thiophene core can be difficult, requiring carefully designed synthetic routes.
Precursor Availability: The starting materials for the synthesis may not be readily available or may be expensive, hindering large-scale production.
Opportunities:
Methodology Development: There is a significant opportunity for the development of more efficient and regioselective synthetic methods. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. wikipedia.org Microwave-assisted synthesis has shown promise in accelerating the synthesis of related heterocyclic compounds. ekb.egnih.gov
Flow Chemistry: The implementation of continuous flow chemistry could offer a solution for scalable synthesis, providing better control over reaction parameters and facilitating purification.
Green Chemistry: Developing synthetic routes that utilize more environmentally friendly solvents and reagents, and generate less waste, is a key area for future research.
A notable synthetic approach involves the cyclization of appropriately substituted thiophene (B33073) precursors. wikipedia.org For instance, the reaction of 2-methyl-3-thiophenecarboxaldehyde with other thiophene derivatives under acidic conditions can be a viable route. evitachem.com
Interdisciplinary Research Foci for Thieno(2,3-b)thiophene, 3-methyl- in Material Science and Engineering
The unique properties of thieno[2,3-b]thiophene, 3-methyl- position it at the intersection of several scientific disciplines, fostering a rich environment for interdisciplinary research.
In material science , the focus is on harnessing the electronic and optical properties of this compound to create novel materials. This includes the design and synthesis of new polymers and small molecules for applications in organic electronics. The sulfur-rich nature of the fused thiophene system can lead to strong intermolecular interactions, which is beneficial for charge transfer. mdpi.com
In engineering , the emphasis is on the fabrication and characterization of devices incorporating these materials. This involves optimizing device architecture and processing conditions to maximize performance. For example, in the context of OFETs, engineers would work to improve the mobility and on/off ratios of transistors based on thieno[2,3-b]thiophene, 3-methyl- derivatives. rsc.org
The field of supramolecular chemistry offers another exciting avenue. The planar structure and potential for non-covalent interactions make thieno[2,3-b]thiophene, 3-methyl- an interesting building block for the construction of self-assembling systems with ordered nanostructures. rsc.org
Computational Chemistry's Evolving Role in Guiding Thieno(2,3-b)thiophene, 3-methyl- Research
Computational chemistry has become an indispensable tool in modern chemical research, and its role in guiding the exploration of thieno[2,3-b]thiophene, 3-methyl- and its analogues is continually expanding.
Predicting Molecular Properties: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including:
Electronic Structure: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing materials for electronic applications.
Ionization Potential and Electron Affinity: These values are important for predicting the charge injection and transport properties of a material. The ionization energy of thieno[2,3-b]thiophene, 3-methyl- has been determined to be 8.04 eV. nist.gov
Optical Properties: Computational methods can predict absorption and emission spectra, aiding in the design of materials for optoelectronic devices. Theoretical calculations have been shown to be in good agreement with experimental UV-Vis spectra for related thienothiophene-based polymers. rsc.org
Guiding Synthesis and Design:
Reaction Mechanisms: Computational studies can elucidate reaction pathways and transition states, helping to optimize synthetic procedures.
Molecular Design: By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis, saving time and resources. For instance, computational screening can be used to predict the charge transport properties of different thieno[2,3-b]thiophene derivatives, allowing for the rational design of high-performance organic semiconductors. acs.org
The synergy between experimental work and computational modeling is crucial for accelerating the discovery and development of new materials based on the thieno[2,3-b]thiophene, 3-methyl- scaffold. rsc.org
Outlook on the Impact of Thieno(2,3-b)thiophene, 3-methyl- in Next-Generation Technologies
The unique combination of properties possessed by thieno[2,3-b]thiophene, 3-methyl- and its derivatives positions them to make a significant impact on a range of next-generation technologies.
Flexible and Wearable Electronics: The development of solution-processable organic semiconductors based on this scaffold could lead to the creation of flexible and lightweight electronic devices, such as rollable displays, smart textiles, and wearable sensors. nih.gov
Renewable Energy: In the field of organic photovoltaics, new donor and acceptor materials incorporating the thieno[2,3-b]thiophene, 3-methyl- unit could lead to more efficient and cost-effective solar cells. acs.org
Advanced Sensing Technologies: The potential to functionalize the thieno[2,3-b]thiophene core to create highly selective and sensitive chemical and biological sensors could have far-reaching implications in environmental monitoring, medical diagnostics, and industrial process control.
Data Storage: The development of organic materials with tunable electronic states could pave the way for new types of non-volatile memory devices.
The continued exploration of the chemistry of thieno[2,3-b]thiophene, 3-methyl- and the collaborative efforts of chemists, material scientists, and engineers will be key to unlocking its full potential and translating its promising properties into tangible technological advancements. The future development of new organic semiconductors incorporating the thieno[2,3-b]thiophene unit is highly anticipated. acs.org
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-thieno[2,3-b]thiophene?
- Methodological Answer : The synthesis of 3-methyl-thieno[2,3-b]thiophene derivatives typically involves cyclization reactions, cross-coupling, and functionalization of precursor thiophene systems. Key approaches include:
- Thorpe-Ziegler Cyclization : Used to generate thieno[2,3-b]thiophene cores via intramolecular cyclization of thiophene-based precursors .
- Halogenation and Cross-Coupling : Bromination at specific positions (e.g., 3,4-dibromo derivatives) enables Suzuki-Miyaura or Stille couplings to introduce substituents .
- Pd-Catalyzed Reactions : Palladium-mediated coupling of 4-bromothiophene-3-carboxylate with 2-mercaptoacetate yields hydroxythienothiophene intermediates, which can be methylated to introduce the 3-methyl group .
Table 1 : Common Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thorpe-Ziegler | Intramolecular cyclization | 70-90 | |
| Pd-Catalyzed Methylation | Pd(PPh₃)₄, methyl iodide, toluene | 80-95 |
Q. How is the molecular structure of thieno[2,3-b]thiophene derivatives characterized?
- Methodological Answer : Structural elucidation relies on a combination of spectroscopic and computational techniques:
- X-ray Crystallography : Determines planar geometry and intermolecular S-S interactions critical for charge transport .
- Photoelectron Spectroscopy (PE) : Measures ionization potentials (e.g., 8.10 eV for thieno[3,2-b]thiophene) to assess electronic properties .
- NMR and FT-IR : Identifies substituent positions and confirms functional group incorporation .
Q. What are the typical reactions of 3-methyl-thieno[2,3-b]thiophene?
- Methodological Answer : Reactivity is dominated by electrophilic substitution and cross-coupling:
- Electrophilic Aromatic Substitution (EAS) : Bromination occurs preferentially at the 3- and 4-positions due to electron-rich thiophene rings .
- Lithium-Halogen Exchange : 3,4-Dibromo derivatives undergo dilithiation to form intermediates for electrophilic quenching (e.g., CO₂ insertion) .
- Oxidative Polymerization : Used to create conjugated polymers for organic electronics .
Advanced Research Questions
Q. How do substituents influence the electronic properties of thieno[2,3-b]thiophene in optoelectronic applications?
- Methodological Answer : Substituents modulate the HOMO-LUMO gap and charge transport:
- Electron-Donating Groups (e.g., -OCH₃) : Lower ionization potential, enhancing p-type semiconductor behavior .
- Electron-Withdrawing Groups (e.g., -COOH) : Increase electron affinity, enabling n-type conductivity .
Computational studies (DFT) predict bandgap tuning, with 3-methyl groups enhancing stability without disrupting conjugation .
Q. What methodologies are used to incorporate thieno[2,3-b]thiophene into conjugated polymers?
- Methodological Answer : Key strategies include:
- Stille or Suzuki Coupling : Links thienothiophene monomers to aromatic spacers (e.g., benzothiadiazole) for low-bandgap polymers .
- Direct Heterocyclization : Iodine-promoted cyclization of bis(methylthio) precursors yields π-extended systems like DNTT (dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) .
- Electropolymerization : Forms thin films for organic field-effect transistors (OFETs) with mobilities up to 10 cm²/V·s .
Q. What role does thieno[2,3-b]thiophene play in high-mobility organic semiconductors?
- Methodological Answer : The fused thiophene system provides:
- Extended π-Conjugation : Enhances charge delocalization, critical for high carrier mobility .
- Planar Geometry : Facilitates strong intermolecular π-π stacking, improving thin-film crystallinity .
- Air Stability : The electron-rich structure resists oxidation, unlike non-fused thiophenes .
Example : DNTT-based OFETs achieve hole mobilities >5 cm²/V·s, outperforming pentacene derivatives .
Data Contradictions and Resolution
- Synthetic Yields : Pd-catalyzed methods report higher yields (~95%) compared to Thorpe-Ziegler cyclization (~70%) . This discrepancy arises from optimized catalytic conditions versus thermal cyclization limitations.
- Isomer Reactivity : Thieno[2,3-b]thiophene exhibits lower stability than the [3,2-b] isomer due to reduced aromaticity, necessitating careful handling during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
